

5-Methylpyridin-2(1H)-one: A Technical Guide for Life Science Research

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

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Introduction

5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, is a versatile biochemical reagent with significant potential in life science research and drug discovery. While it is well-established as a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic bioactivities and applications as a standalone reagent are an emerging area of interest. The pyridin-2(one) scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth technical overview of **5-Methylpyridin-2(1H)-one**, including its biochemical and physicochemical properties, potential applications based on the known activities of the pyridin-2-one core, and detailed experimental protocols for its investigation.

Biochemical and Physicochemical Properties

5-Methylpyridin-2(1H)-one, also known as 5-methyl-2-pyridinol, exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, with the pyridinone form predominating in both solid and solution phases.[2] This structural feature is crucial for its biological activity, as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[2][3][5]

Table 1: Physicochemical Properties of **5-Methylpyridin-2(1H)-one**

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO	[6]
Molecular Weight	109.13 g/mol	[6]
CAS Number	1003-68-5	[6]
Appearance	White to pale yellow solid	[7]
Melting Point	183-187 °C	[6]
Boiling Point	250 °C at 987 hPa	[8]
Solubility	Slightly soluble in DMSO, Ethanol, Methanol	[6]
pKa	12.43 ± 0.10 (Predicted)	[6]

Potential Life Science Applications

The pyridin-2(1H)-one moiety is a key pharmacophore in a variety of bioactive compounds. This suggests that **5-Methylpyridin-2(1H)-one** itself could serve as a valuable tool or starting point for the discovery of new therapeutic agents.

- Enzyme Inhibition: Derivatives of pyridin-2(1H)-one have been identified as potent inhibitors of various enzymes. Notably, compounds bearing this scaffold have shown inhibitory activity against METTL3, a key RNA methyltransferase implicated in acute myeloid leukemia, with IC₅₀ values in the nanomolar range for some derivatives.[9][10][11][12][13] Additionally, the pyridine core is found in inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[14][15][16][17][18] This suggests that **5-Methylpyridin-2(1H)-one** could be a valuable fragment for screening and developing novel enzyme inhibitors.
- Anticancer Research: The pyridinone-quinazoline derivatives have demonstrated significant anticancer activity against various tumor cell lines, with IC₅₀ values in the micromolar range. [19] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[2][20] Given these findings, **5-Methylpyridin-2(1H)-one** could be investigated for its potential cytotoxic and antiproliferative effects.

- Antimicrobial Discovery: The 2-pyridone core is present in numerous natural and synthetic compounds with antibacterial and antifungal properties.[1][4] Therefore, **5-Methylpyridin-2(1H)-one** is a candidate for screening against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of **5-Methylpyridin-2(1H)-one**.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of **5-Methylpyridin-2(1H)-one** against a target enzyme. This example is adapted for a colorimetric assay using a spectrophotometer.

Materials:

- Target enzyme (e.g., Acetylcholinesterase)
- Substrate (e.g., Acetylthiocholine)
- Chromogenic reagent (e.g., DTNB)
- **5-Methylpyridin-2(1H)-one**
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **5-Methylpyridin-2(1H)-one** in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the stock solution to obtain a range of test concentrations.
- Prepare solutions of the enzyme, substrate, and chromogenic reagent in the assay buffer at their optimal concentrations.
- Assay Setup:
 - In a 96-well plate, add a small volume of the **5-Methylpyridin-2(1H)-one** dilutions to the appropriate wells.
 - Include a positive control (known inhibitor) and a negative control (solvent vehicle).
 - Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
- Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Immediately add the chromogenic reagent.
 - Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **5-Methylpyridin-2(1H)-one**.
 - Determine the percentage of inhibition relative to the negative control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[\[21\]](#)



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Caption: Workflow for a generic in vitro enzyme inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of **5-Methylpyridin-2(1H)-one** on a cancer cell line.

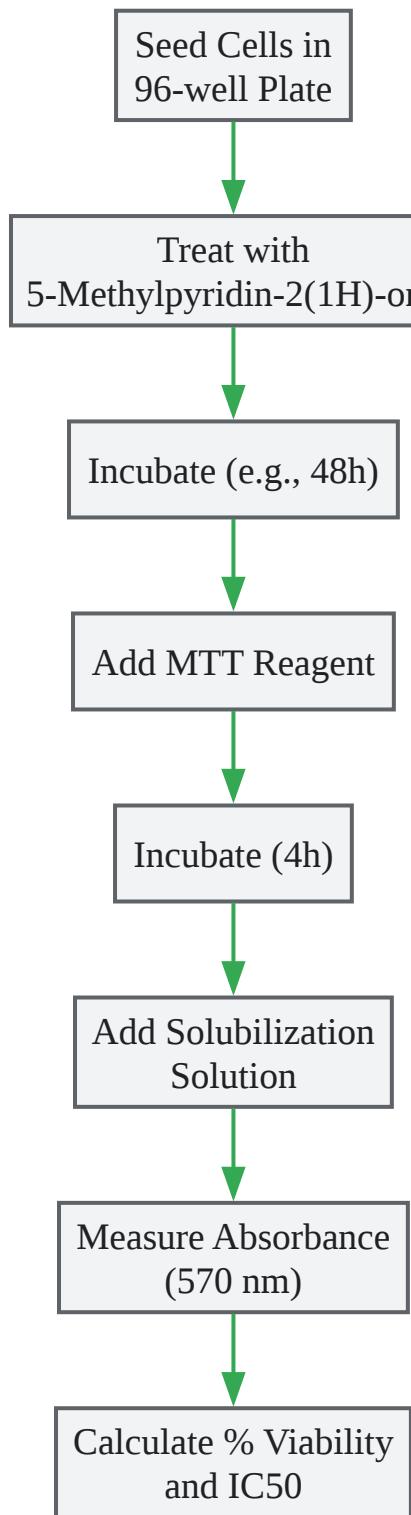
Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium
- **5-Methylpyridin-2(1H)-one**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **5-Methylpyridin-2(1H)-one** in cell culture medium.
 - Replace the medium in the wells with the medium containing the different concentrations of the compound.
 - Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[22] [23][24]
- Solubilization and Measurement:
 - Add the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

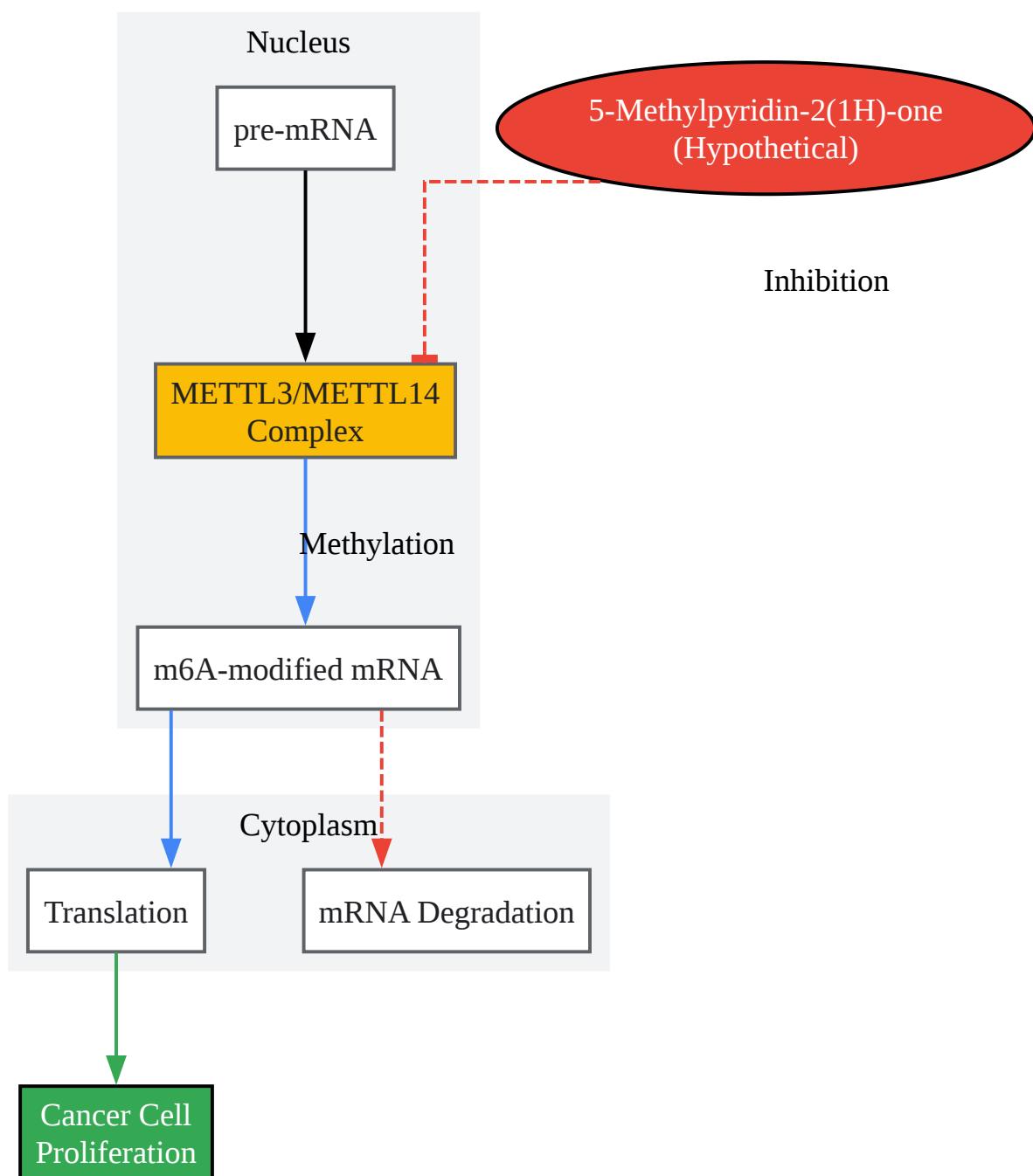


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Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathway Involvement

Based on the known activities of pyridin-2-one derivatives, **5-Methylpyridin-2(1H)-one** could potentially modulate key cellular signaling pathways. For instance, as a potential METTL3 inhibitor, it could interfere with the m6A RNA modification pathway, which plays a critical role in gene expression regulation and has been implicated in the progression of acute myeloid leukemia.[9][10][13] Inhibition of METTL3 by a pyridin-2-one containing compound has been shown to disrupt the m6A modification of target mRNAs, leading to their degradation and ultimately inhibiting cancer cell proliferation.

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Caption: Hypothetical inhibition of the METTL3-mediated m6A RNA methylation pathway.

Safety and Handling

5-Methylpyridin-2(1H)-one is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^{[7][25]} It should be stored in a well-ventilated place with the container tightly closed.^[8] For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS).^{[6][7][8][25]} Studies on pyridine and its derivatives suggest that their toxicity can vary depending on the nature and position of substituents.^{[26][27][28][29]}

Table 2: Toxicological Profile Summary

Effect	Observation	Reference
Acute Oral Toxicity	LD50 (Quail): 421 mg/kg	[8]
Skin Irritation	Causes skin irritation	[8]
Eye Irritation	Causes serious eye irritation	[8]
Respiratory Irritation	May cause respiratory irritation	[8]
Carcinogenicity	Not identified as a carcinogen by IARC, NTP, or OSHA	[8]
Genotoxicity	In vivo and in vitro data for pyridine suggest no genotoxic potential	[28]

Conclusion

5-Methylpyridin-2(1H)-one is a promising biochemical reagent for life science research. While its primary role to date has been in chemical synthesis, the prevalence of the pyridin-2-one scaffold in a multitude of bioactive compounds strongly suggests that **5-Methylpyridin-2(1H)-one** itself may possess valuable biological activities. The experimental protocols provided in this guide offer a starting point for researchers to explore its potential as an enzyme inhibitor, an anticancer agent, or an antimicrobial compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full potential in drug discovery and development.

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